molecular formula C8H11ClN2O B2807299 2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol CAS No. 1184263-79-3

2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol

Cat. No. B2807299
CAS RN: 1184263-79-3
M. Wt: 186.64
InChI Key: BNBCYFPYTQCDKI-UHFFFAOYSA-N
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Description

“2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in many important drugs and natural products .


Molecular Structure Analysis

The molecular structure of “2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol” would consist of a pyrazole ring attached to a cyclopentane ring via a carbon-carbon bond. The pyrazole ring would have a chlorine atom substituted at the 4-position .


Chemical Reactions Analysis

Pyrazole compounds are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals . They can also undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol” would depend on its exact structure. Pyrazole compounds are generally stable and have a high melting point .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, hydrazine-coupled pyrazoles have shown superior antipromastigote activity, which is more active than standard drugs like miltefosine and amphotericin B deoxycholate . These compounds have also shown significant inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to justify their potent in vitro antipromastigote activity . These studies have shown that these compounds have a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .

Synthesis of New Derivatives

These compounds can be used as a base to synthesize new derivatives with potentially improved pharmacological effects . The structures of these synthesized derivatives can be verified using techniques like elemental microanalysis, FTIR, and 1H NMR .

Platinum (II) Complexes

The compound can potentially be used in the synthesis of platinum (II) complexes . These complexes are important for modern photovoltaic devices . The combination of a Pt (II) core with organic ligands can lead to the formation of a wide variety of complexes with intriguing properties .

Organic Light-Emitting Structures

Cyclometalated Pt (II) complexes, which can be formed using these compounds, are efficient organic light-emitting structures . The photophysical and photochemical properties of Pt (II) complexes are strongly dependent on the type of the coordinating ligands .

Antiparasitic, Antibacterial, and Anti-viral HIV Activities

The sulfonamide functionality in these compounds can display antiparasitic, antibacterial, and anti-viral HIV activities . This makes them potential candidates for the development of new therapeutic agents.

Inhibition of Cell Growth

These compounds have shown potential in inhibiting cell growth . For instance, pyrazole core favored improved growth inhibition in PC-3 cells .

Future Directions

The study of pyrazole compounds is a very active area of research due to their wide range of biological activities. Future research on “2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol” could involve studying its biological activity, developing synthesis methods, and exploring its potential uses in medicine or other fields .

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been reported to exhibit antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.

Result of Action

Similar compounds have been reported to exhibit potent antileishmanial and antimalarial activities , suggesting that they may have similar effects.

properties

IUPAC Name

2-(4-chloropyrazol-1-yl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c9-6-4-10-11(5-6)7-2-1-3-8(7)12/h4-5,7-8,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBCYFPYTQCDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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